![molecular formula C15H14O2Se B12605983 Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- CAS No. 646472-71-1](/img/structure/B12605983.png)
Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- is an organic compound with a unique structure that includes a methoxy group and a phenylseleno group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a phenylseleno group is introduced using phenylselenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to form a double bond.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of selenoxide and subsequent elimination products.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Studied for its potential antioxidant properties due to the presence of the phenylseleno group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, generating reactive oxygen species (ROS) that can modulate various biological pathways. The compound’s effects are mediated through its ability to interact with enzymes and proteins involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(2-hydroxy-5-methoxyphenyl)-: Similar structure but with a hydroxy group instead of the phenylseleno group.
2-Methoxy-1-phenyl-ethanone: Lacks the phenylseleno group, making it less reactive in redox reactions.
Uniqueness
Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
646472-71-1 |
|---|---|
Fórmula molecular |
C15H14O2Se |
Peso molecular |
305.24 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-phenylselanylphenyl)ethanone |
InChI |
InChI=1S/C15H14O2Se/c1-11(16)14-10-13(8-9-15(14)17-2)18-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clave InChI |
WWVYWCRZFMQIAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)[Se]C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)
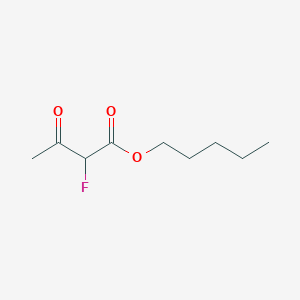
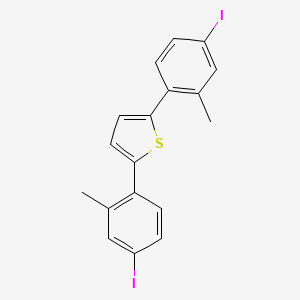
![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)
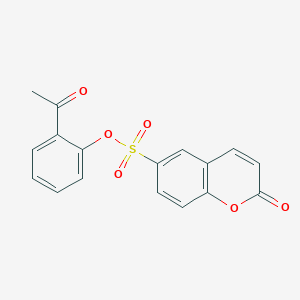
![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)
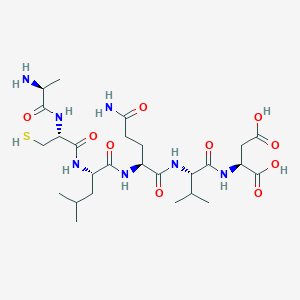
![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
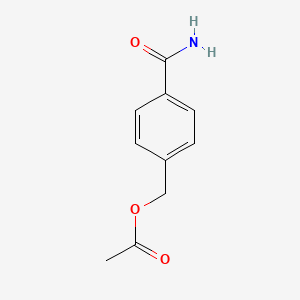
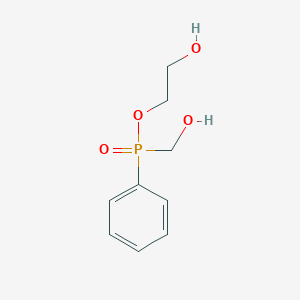
![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)
![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)
